molecular formula C16H15ClN2O4 B5786868 N'-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide

N'-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide

Cat. No.: B5786868
M. Wt: 334.75 g/mol
InChI Key: JMIBSASLSICSOK-UHFFFAOYSA-N
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Description

N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetyl group, and a benzohydrazide moiety. Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 2-hydroxy-3-methylbenzohydrazide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the following steps:

Industrial Production Methods

Industrial production of N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenoxyacetic acid
  • 2-(4-chlorophenoxy)acetohydrazide
  • 4-chlorophenoxyacetyl chloride

Uniqueness

N’-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-3-2-4-13(15(10)21)16(22)19-18-14(20)9-23-12-7-5-11(17)6-8-12/h2-8,21H,9H2,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIBSASLSICSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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